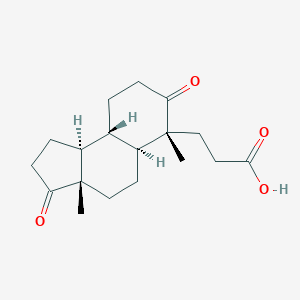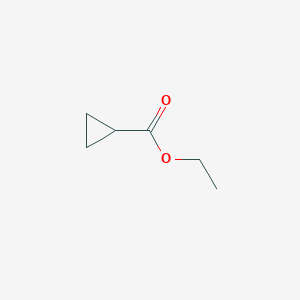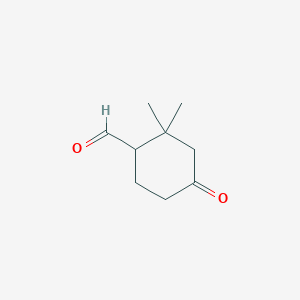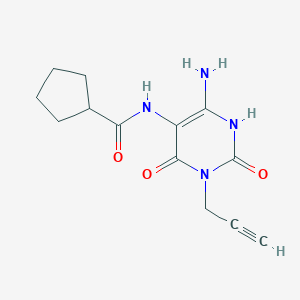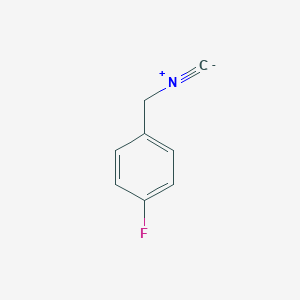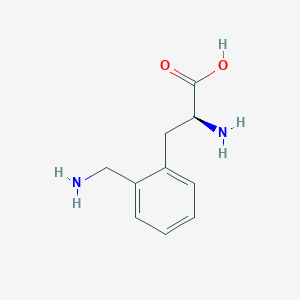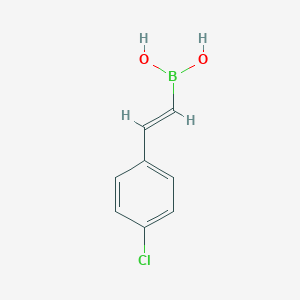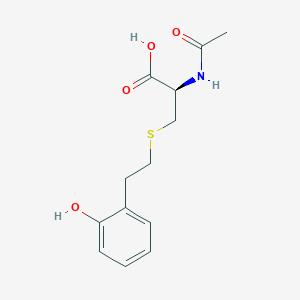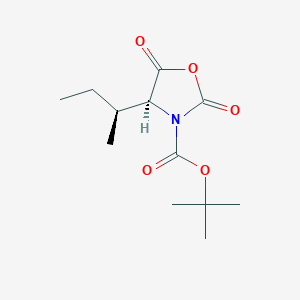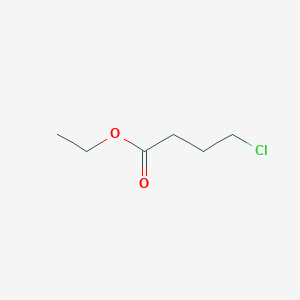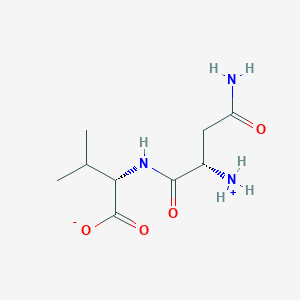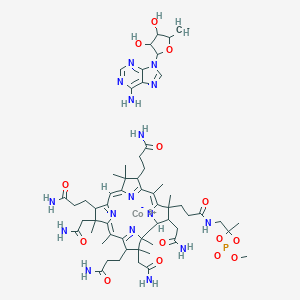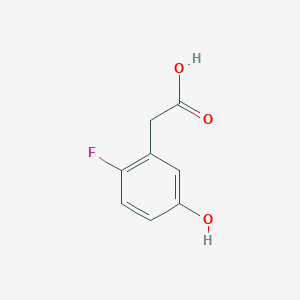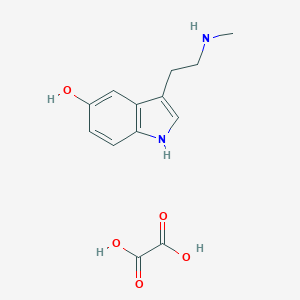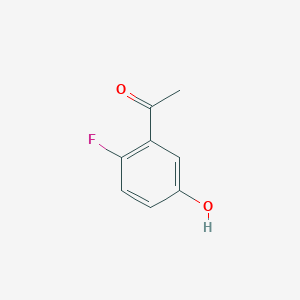
1-(2-Fluoro-5-hydroxyphenyl)ethanone
説明
The compound 1-(2-Fluoro-5-hydroxyphenyl)ethanone is a chemical entity that has been the subject of various studies due to its interesting properties and potential applications. While the provided papers do not directly discuss this exact compound, they do explore closely related compounds which can provide insights into the behavior and characteristics of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.
Synthesis Analysis
The synthesis of related compounds, such as those based on 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane, involves the use of dibromopentane or dibromooctane as starting materials . Another related compound, 1-(2-hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone, was synthesized and its crystal structure was determined, indicating the potential for similar synthetic routes to be applied to 1-(2-Fluoro-5-hydroxyphenyl)ethanone . Additionally, the use of photoremovable protecting groups for carboxylic acids, such as 1-[2-(2-hydroxyalkyl)phenyl]ethanone, suggests a methodology that could be adapted for the protection of functional groups during the synthesis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various computational methods and experimental techniques. For instance, the molecular structure and vibrational frequencies of compounds with similar frameworks have been investigated using Gaussian09 software, and the results were in agreement with experimental infrared bands and X-ray diffraction (XRD) data . These studies provide a foundation for understanding the molecular structure of 1-(2-Fluoro-5-hydroxyphenyl)ethanone.
Chemical Reactions Analysis
The reactivity of the carbonyl group in related compounds has been highlighted, with the fluorine atom and the ethanone moiety playing crucial roles in binding interactions . This suggests that the carbonyl group in 1-(2-Fluoro-5-hydroxyphenyl)ethanone would also be a reactive site, potentially undergoing various chemical reactions such as nucleophilic addition or condensation.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized, revealing insights into their behavior. For example, the phase transition temperatures and thermodynamic parameters of polymers based on similar compounds have been studied, showing the influence of different substituents on these properties . The antimicrobial activity of some derivatives has also been evaluated, indicating the potential biological relevance of 1-(2-Fluoro-5-hydroxyphenyl)ethanone . Additionally, the synthesis of chalcone derivatives and their characterization through various analytical techniques, such as FTIR, NMR, and XRD, provide a comparative basis for the analysis of 1-(2-Fluoro-5-hydroxyphenyl)ethanone .
科学的研究の応用
Antimicrobial Activity
1-(2-Fluoro-5-hydroxyphenyl)ethanone has been utilized in the synthesis of various derivatives demonstrating significant antimicrobial properties. For instance, it's used in the creation of 3-{2-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]-5-fluorophenyl}isoxazoles, showing effective in vitro antimicrobial activity against both bacterial and fungal organisms (Kumar et al., 2019). Additionally, derivatives synthesized from 1-(2-Fluoro-5-hydroxyphenyl)ethanone have exhibited notable antimicrobial properties when tested against various pathogens (Puthran et al., 2019).
Optical and Physicochemical Properties
Studies have also focused on the optical and physicochemical properties of compounds derived from 1-(2-Fluoro-5-hydroxyphenyl)ethanone. For example, research on donor-π-acceptor chalcone synthesized from this compound under microwave irradiation revealed interesting solvatochromic properties and potential applications as a micelle probe (Khan et al., 2016).
Fluorescence Probes
The compound has been used in creating BODIPY-based fluorescent probes with high selectivity for detecting sulfhydryl-specific reactions, indicating potential applications in biological systems (Fang et al., 2019).
Antimicrobial Efficacy and ADMET Studies
Ethanone, a derivative of 1-(2-hydroxy-5-methyl phenyl) found in various plants and associated with 1-(2-Fluoro-5-hydroxyphenyl)ethanone, has been explored for its binding efficacy with proteins in Staphylococcus aureus and its ADMET properties (Satya et al., 2022).
Cytotoxic Evaluation
Novel derivatives synthesized from 1-(2-Fluoro-5-hydroxyphenyl)ethanone have been evaluated for their cytotoxic effects on various carcinoma cell lines, demonstrating potential for cancer research (Adimule et al., 2014).
Molecular Structure and Physicochemical Techniques
The compound's derivatives have been characterized using various techniques, revealing unique crystal structures and hydrogen bonding features, which could have implications for material science and pharmaceutical research (Majumdar, 2016).
Safety And Hazards
特性
IUPAC Name |
1-(2-fluoro-5-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTWDJSAUFFBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566309 | |
| Record name | 1-(2-Fluoro-5-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-5-hydroxyphenyl)ethanone | |
CAS RN |
145300-04-5 | |
| Record name | 1-(2-Fluoro-5-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145300-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Fluoro-5-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



